molecular formula C26H33ClO5 B562779 Antibiotic SF 2415B1 CAS No. 110200-34-5

Antibiotic SF 2415B1

Cat. No. B562779
CAS RN: 110200-34-5
M. Wt: 460.995
InChI Key: VGHMRYUOZDKQTD-ZUGDKYNDSA-N
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Description

Antibiotic SF 2415B1 is one of the new antibiotics produced by a species of Streptomyces, specifically Streptomyces aculeolatus . This antibiotic is active against Gram-positive bacteria . The empirical molecular formulae of SF 2415B1 is determined to be C26H33O5Cl .


Synthesis Analysis

The synthesis of SF 2415B1 involves a series of complex chemical reactions. The molecular formula was determined through elemental analysis, high-resolution mass spectrometry (HR-MS), and both proton and carbon NMR spectra . The structure of SF 2415B1 was elucidated using proton selective decoupling experiments in proton NMR .


Molecular Structure Analysis

The molecular structure of SF 2415B1 was determined to be C26H33O5Cl . It contains two aliphatic side chains, a 3-methyl-2-butenyl group, and a (1^-3,7-dimethyl-2,6-octadienyl) group .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of SF 2415B1 are complex and involve multiple steps. The structure of SF 2415B1 was elucidated by chemical and NMR spectral studies .


Physical And Chemical Properties Analysis

The physical and chemical properties of SF 2415B1 were determined through various analyses including elemental analysis, high-resolution mass spectrometry (HR-MS), and both proton and carbon NMR spectra .

Future Directions

The development of new antibiotics like SF 2415B1 is crucial in the fight against antibiotic resistance . Future research may focus on understanding the exact mechanism of action of SF 2415B1, improving its synthesis, and assessing its efficacy against a broader range of bacteria .

properties

IUPAC Name

(2R,3S)-3-chloro-2-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,5,7-trihydroxy-6-methyl-3-(3-methylbut-2-enyl)naphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33ClO5/c1-15(2)8-7-9-17(5)11-13-26(32)23(30)19-14-20(28)18(6)22(29)21(19)24(31)25(26,27)12-10-16(3)4/h8,10-11,14,28-29,32H,7,9,12-13H2,1-6H3/b17-11+/t25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHMRYUOZDKQTD-ZUGDKYNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C1O)C(=O)C(C(C2=O)(CC=C(C)CCC=C(C)C)O)(CC=C(C)C)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C2C(=C1O)C(=O)[C@@]([C@](C2=O)(C/C=C(\C)/CCC=C(C)C)O)(CC=C(C)C)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33ClO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

110200-34-5
Record name Antibiotic SF 2415B1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110200345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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